molecular formula C9H7ClN2 B2830108 4-Chloroisoquinolin-7-amine CAS No. 1936362-61-6

4-Chloroisoquinolin-7-amine

Cat. No.: B2830108
CAS No.: 1936362-61-6
M. Wt: 178.62
InChI Key: AUISSIBIDREFPU-UHFFFAOYSA-N
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Description

4-Chloroisoquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloroisoquinolin-7-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4,7-dichloroquinoline with an amine. For example, the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol under reflux conditions in an ultrasonic bath at 90°C for 30 minutes yields this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloroisoquinolin-7-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type for synthesizing derivatives of this compound.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the isoquinoline ring.

    Substitution Reactions: These reactions involve replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically conducted in solvents like ethanol under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-amino-1,2,4-triazole yields a triazole-substituted isoquinoline derivative .

Scientific Research Applications

4-Chloroisoquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, derivatives of this compound have shown antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-chloroisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUISSIBIDREFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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